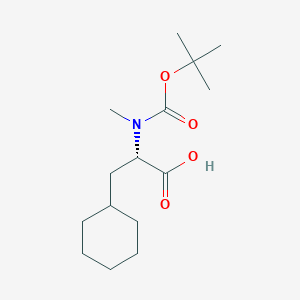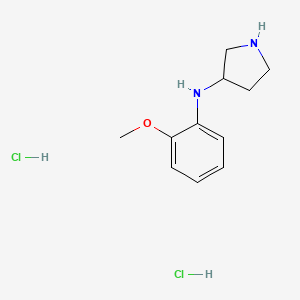
1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butyl group, an ethyl group, and a fluorophenyl group attached to a dihydropyrrole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves several steps, including the formation of the dihydropyrrole ring and the introduction of the tert-butyl, ethyl, and fluorophenyl groups. The synthetic route typically begins with the preparation of the dihydropyrrole intermediate, followed by the sequential addition of the functional groups under controlled reaction conditions. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, such as its ability to interact with specific molecular targets. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research .
Comparison with Similar Compounds
When compared to similar compounds, 1-(tert-Butyl) 3-ethyl 4-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate stands out due to its unique combination of functional groups. Similar compounds may include other dihydropyrrole derivatives with different substituents, such as 1-O-tert-butyl 3-O-ethyl 3-fluoropiperidine-1,3-dicarboxylate. The presence of the fluorophenyl group in the compound of interest may impart distinct chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(4-fluorophenyl)-2,5-dihydropyrrole-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c1-5-23-16(21)15-11-20(17(22)24-18(2,3)4)10-14(15)12-6-8-13(19)9-7-12/h6-9H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMRMFCVKGJXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid](/img/structure/B8095698.png)







![Tert-butyl4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate](/img/structure/B8095741.png)





